PC Biotin-PEG3-Azide
Overview
Description
PC Biotin-PEG3-Azide is a cleavable three-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker, employed in the synthesis of ADCs . It is a biotinylation reagent that enables Click Chemistry reaction with alkyne, DBCO, BCN, or prppargyl moiety to form a stable triazole linkage .
Synthesis Analysis
PC Biotin-PEG3-Azide is a PEG derivative containing a biotin group and an azide group. The azide group readily reacts with alkyne, DBCO, BCN through Click Chemistry reactions to form a stable triazole linkage . The hydrophilic PEG spacer can increase the aqueous solubility of the biotin-conjugated molecules .Molecular Structure Analysis
The molecular weight of PC Biotin-PEG3-Azide is 825.94, and its molecular formula is C35H55N9O12S . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis
PC Biotin-PEG3-Azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
PC Biotin-PEG3-Azide has a molecular weight of 825.94 and a molecular formula of C35H55N9O12S . It is a PEGylated version of biotin-azide that is more hydrophilic due to the incorporation of a PEGylated spacer .Scientific Research Applications
Tumor Imaging and Photodynamic Therapy
Phthalocyanines (Pcs), potential photosensitizers for fluorescence imaging and photodynamic therapy (PDT), face challenges like poor solubility and low tumor-specificity. A study addressed these by synthesizing a water-soluble, tumor-targeting photosensitizer using biotin moieties linked to silicon(IV) phthalocyanine (SiPc) through polyethylene glycol (PEG) linkers. This compound showed high tumor-specificity, water-solubility, and effectively inhibited tumor progression in vivo under irradiation (Li et al., 2019).
Simultaneous Detection of Nucleic Acids and Proteins
Biotin-PEG gold nanoparticle probes have been developed for the simultaneous detection of proteins and nucleic acids from a single sample. These probes are part of microarray assays, enabling sensitive detection of biomarkers, which is crucial for diagnosing various diseases. This approach allows for the combined detection of different biomarker classes from limited sample amounts, potentially improving disease management and tracking (Scott et al., 2017).
Targeted Drug Delivery Systems
Biotin-conjugated poly(ethylene oxide)/poly(ε-caprolactone) (PEG/PCL) nanoparticles have been developed for targeted drug delivery, specifically for chemotherapy. These nanoparticles can selectively deliver drugs like paclitaxel to cancer cells via interactions with overexpressed biotin receptors, enhancing the drug's efficacy and reducing side effects on normal cells (Kim et al., 2007).
Thrombomodulin Immobilization for Thromboresistance
Research on thrombomodulin modification with alkylamine derivatives, including azide and biotin, using an evolved sortase mutant, demonstrated the potential for creating thromboresistant surfaces. This method enabled the immobilization of azido-thrombomodulin on sterilized commercial ePTFE vascular grafts, showing superior thromboresistance compared to commercial heparin-coated grafts in a primate model (Qu et al., 2014).
Label-Free Measurement of Protease Activity
PEG-grafting antifouling surfaces using a plasma copolymerized technique enabled the monitoring of protease activity in complex media. Biotinylated luciferase probes were used on these surfaces for real-time, label-free measurement of matrix metalloproteinase activity, demonstrating potential for broad applications in the biological field (Park et al., 2019).
Safety And Hazards
Future Directions
PC Biotin-PEG3-Azide is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry. The hydrophilic PEG arm provides better solubility to the labeled molecules in aqueous media . Captured biomolecules can be efficiently photoreleased using near-UV, low-intensity lamp (e.g., 365 nm lamp at 1-5 mW/cm2) .
Relevant Papers One of the relevant papers is “Use of NAD tagSeq II to identify growth phase-dependent alterations in E. coli RNA NAD + capping” by Zhang et al (2021) .
properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZFIYMARMNDM-MJUSKHNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N9O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PC Biotin-PEG3-Azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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